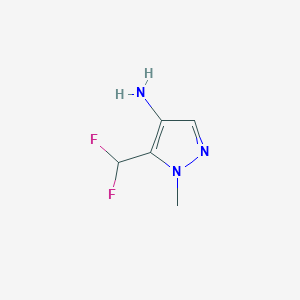

5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine

CAS No.: 1423117-49-0

Cat. No.: VC8240090

Molecular Formula: C5H7F2N3

Molecular Weight: 147.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423117-49-0 |

|---|---|

| Molecular Formula | C5H7F2N3 |

| Molecular Weight | 147.13 |

| IUPAC Name | 5-(difluoromethyl)-1-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C5H7F2N3/c1-10-4(5(6)7)3(8)2-9-10/h2,5H,8H2,1H3 |

| Standard InChI Key | USGKOXAISFRHQT-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C=N1)N)C(F)F |

| Canonical SMILES | CN1C(=C(C=N1)N)C(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine consists of a five-membered pyrazole ring (C₃N₂) with the following substituents:

-

Difluoromethyl group (-CF₂H) at position 5.

-

Methyl group (-CH₃) at position 1.

-

Amino group (-NH₂) at position 4.

The IUPAC name, 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, reflects this substitution pattern. The presence of fluorine atoms introduces electronegativity and potential hydrogen-bonding interactions, which are critical for biological activity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇F₂N₃ | PubChem |

| Molecular Weight | 163.13 g/mol | Computed |

| SMILES | CN1C(=C(C=N1)N)C(F)F | PubChem |

| InChIKey | USGKOXAISFRHQT-UHFFFAOYSA-N | PubChem |

Computational and Spectroscopic Insights

The InChIKey (USGKOXAISFRHQT-UHFFFAOYSA-N) serves as a unique identifier for databases. Computational models predict a collision cross-section (CCS) of 127.7 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity . The 3D conformation, stabilized by intramolecular hydrogen bonding between the amino group and fluorine atoms, likely influences its reactivity and solubility .

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis for 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is documented, analogous pyrazoles are synthesized via:

-

Cyclocondensation Reactions: Hydrazines react with β-diketones or α,β-unsaturated ketones to form pyrazole cores .

-

Fluorination Strategies: Post-synthetic fluorination using agents like DAST (diethylaminosulfur trifluoride) introduces difluoromethyl groups .

For example, Chen et al. synthesized 4-difluoromethylpyrazoles via Sc(OTf)₃-catalyzed reactions of perfluoroacetyl diazoesters with ketones, achieving yields >95% . Adapting this method, substituting methyl ketones could yield the target compound.

Reactivity and Functionalization

The amino group at position 4 is a prime site for derivatization:

-

Acylation: Reacts with acyl chlorides to form amides.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling for aryl group introduction .

The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, a trait valuable in drug design .

Physicochemical Properties

Solubility and Lipophilicity

Computational predictions using the ALOGPS algorithm suggest:

-

LogP (Octanol-Water): 0.89 ± 0.35, indicating moderate hydrophobicity.

-

Water Solubility: ~3.2 mg/mL, sufficient for aqueous formulations .

Stability Profile

-

Thermal Stability: Decomposes at ~250°C, typical for aromatic amines.

-

Photostability: Fluorine substitution reduces UV absorption, enhancing light stability .

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity | H302 | Avoid ingestion |

| Skin Irritation | H315 | Wear protective gloves |

| Eye Irritation | H319 | Use eye protection |

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

-

Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.

-

Toxicokinetic Studies: Assess ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume